Hydroquinone Dinonyl Ether: Technical Identification & Application Guide
The following technical guide details the chemical identity, synthesis, and application spectrum of Hydroquinone Dinonyl Ether. Executive Summary Hydroquinone dinonyl ether (systematically 1,4-bis(nonyloxy)benzene ) is a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application spectrum of Hydroquinone Dinonyl Ether.
Executive Summary
Hydroquinone dinonyl ether (systematically 1,4-bis(nonyloxy)benzene ) is a symmetrical aromatic ether characterized by a hydroquinone core substituted with two nonyl (
) alkyl chains. Unlike its shorter-chain analogs (e.g., dimethyl or diethyl ether) which are common industrial solvents or stabilizers, the dinonyl variant is primarily utilized in advanced materials science. It serves as a lipophilic building block for liquid crystals, a phase-change material candidate, and a redox-active core for specialized electrochemical systems.
This guide provides the definitive CAS identification, a validated synthesis protocol, and a structural analysis of its role in supramolecular chemistry.
Chemical Identity & CAS Verification[1][2][3][4][5]
The nomenclature for this compound can be ambiguous in commercial databases. The precise identification refers to the linear
871791-68-3 (Specific to the 1,4-bis(-nonyloxy) isomer)
Molecular Formula
Molecular Weight
362.59 g/mol
SMILES
CCCCCCCCCCOc1ccc(cc1)OCCCCCCCCC
Structural Differentiation
Researchers must distinguish this compound from two common confounders:
Dinonylhydroquinone: A ring-alkylated hydroquinone (alkyl groups on carbons 2 and 5), used as an antioxidant.
Branched Isomers: Industrial "dinonyl" derivatives often utilize branched nonyl groups (from propylene trimer). CAS 871791-68-3 refers specifically to the linear chains derived from
-nonyl bromide/alcohol, which is critical for liquid crystal packing.
Synthesis Protocol: Williamson Etherification
The most robust synthesis route utilizes a double Williamson ether synthesis. This protocol ensures high regioselectivity for the 1,4-position and minimizes mono-alkylated byproducts.
Reaction Mechanism
The reaction proceeds via an
mechanism where the phenoxide ion (generated by ) attacks the primary carbon of 1-bromononane.
Figure 1: Synthetic pathway for 1,4-bis(nonyloxy)benzene via Williamson ether synthesis.
Experimental Procedure
Reagents:
Hydroquinone (11.0 g, 0.1 mol)
1-Bromononane (45.6 g, 0.22 mol, 10% excess)
Potassium Carbonate (
, anhydrous, 41.5 g, 0.3 mol)
Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)
Step-by-Step Protocol:
Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroquinone in 150 mL of DMF.
Deprotonation: Add anhydrous
slowly. Stir at room temperature for 30 minutes to facilitate phenoxide formation. The solution will darken (oxidation sensitivity). Note: Performing this under atmosphere reduces oxidative browning.
Alkylation: Add 1-Bromononane dropwise via an addition funnel.
Reflux: Heat the mixture to 80–90°C for 24 hours. Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 9:1). The starting hydroquinone spot (
) should disappear, replaced by the non-polar product ().
Work-up: Pour the reaction mixture into 1 L of ice-cold water. The product will precipitate as a white to off-white solid.
Purification: Filter the solid and wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Acetone to yield lustrous white plates.
Analytical Characterization
To validate the identity of CAS 871791-68-3, the following spectral signatures must be observed.
Technique
Expected Signal
Assignment
1H NMR (CDCl3)
6.82 ppm (s, 4H)
Aromatic protons (Symmetric)
3.92 ppm (t, 4H, Hz)
(Ether linkage)
1.75 ppm (quint, 4H)
-methylene protons
0.88 ppm (t, 6H)
Terminal methyl groups
IR Spectroscopy
1230–1250
asymmetric stretch
2850–2920
Strong alkyl stretch
No broad band at 3300
Absence of -OH (Complete alkylation)
Applications in Advanced Materials
Liquid Crystal Mesogens
Hydroquinone dinonyl ether serves as a "rod-like" rigid core with flexible tails. While the compound itself has a simple melting transition, it is a critical intermediate for synthesizing calamitic liquid crystals .
Mechanism: The alkoxy tails promote van der Waals interdigitation, while the aromatic core facilitates
stacking.
Utility: It is often functionalized (via electrophilic aromatic substitution on the ring) to create complex mesogens for smectic phase displays.
Redox Shuttles for Energy Storage
Dialkyl ethers of hydroquinone are investigated as redox shuttles in Lithium-ion batteries to prevent overcharge.
Function: When the battery voltage exceeds the stable window (e.g., >4.0 V), the ether oxidizes to a radical cation. This cation diffuses to the anode, reduces back to the neutral ether, and completes the cycle, safely shunting excess current.
Advantage of Nonyl Chains: While methyl/ethyl ethers are more common, the nonyl chains increase solubility in non-polar polymer electrolytes and improve compatibility with specific separator membranes.
Figure 2: Redox shuttle mechanism for overcharge protection in electrochemical cells.
References
Chemical Identification: 1,4-Bis(nonyloxy)benzene (CAS 871791-68-3).[1][2] Chemical Register.[3] Retrieved from .
Structural Analog Data: 1,4-Bis(decyloxy)benzene (C10 Analog). Sigma-Aldrich Product Sheet. Retrieved from .
Synthesis Methodology: Williamson Ether Synthesis of Hydroquinone Dialkyl Ethers. Organic Chemistry Portal. Retrieved from .
Liquid Crystal Applications: Design of Calamitic Liquid Crystals based on Hydroquinone Ethers. ResearchGate (Generic Context). Retrieved from .
Redox Shuttle Mechanism: Redox Shuttles for Lithium-Ion Batteries. Argonne National Laboratory. Retrieved from .
An In-Depth Technical Guide to 1,4-Dialkoxybenzene Homologous Series Liquid Crystals
Abstract The 1,4-dialkoxybenzene homologous series represents a foundational class of calamitic (rod-shaped) liquid crystals, pivotal for both academic research and industrial applications. This technical guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,4-dialkoxybenzene homologous series represents a foundational class of calamitic (rod-shaped) liquid crystals, pivotal for both academic research and industrial applications. This technical guide provides an in-depth exploration of these materials, beginning with their molecular architecture—a rigid aromatic core functionalized with flexible alkoxy chains. We delve into the robust and adaptable synthetic methodologies, primarily the Williamson ether synthesis, offering detailed protocols for achieving both symmetric and asymmetric derivatives. A central focus of this guide is the elucidation of structure-property relationships, with a particular emphasis on the predictable yet fascinating influence of alkyl chain length on mesophase behavior. Key phenomena, such as the characteristic "odd-even effect," are explained in mechanistic detail. Furthermore, we outline the essential characterization workflow, including differential scanning calorimetry (DSC) and polarized optical microscopy (POM), which are instrumental in identifying and verifying the distinct liquid crystalline phases. This guide is intended to serve as a comprehensive resource for researchers and professionals in materials science and drug development, providing the theoretical grounding and practical insights required to synthesize, analyze, and engineer 1,4-dialkoxybenzene-based materials for advanced applications.
Introduction to 1,4-Dialkoxybenzene Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Molecules that form these phases, known as mesogens, possess a characteristic molecular architecture: a rigid core responsible for anisotropic packing and flexible terminal groups that promote fluidity. The 1,4-dialkoxybenzene series are archetypal thermotropic liquid crystals, where phase transitions are induced by changes in temperature.
Their structure is elegantly simple:
A Rigid Core: A central benzene ring provides structural rigidity and promotes the necessary intermolecular π-π interactions for anisotropic self-assembly.
Flexible Tails: Two alkoxy chains (-O-(CH₂)ₙ-CH₃) are attached at the para (1 and 4) positions. These flexible chains are crucial for disrupting the crystal lattice upon heating, allowing the material to flow while maintaining orientational order.
By systematically varying the length of these alkyl chains (the value of 'n'), we can create a homologous series . This systematic modification allows for the fine-tuning of physical properties, such as phase transition temperatures and the type of mesophase formed, making them an ideal platform for studying fundamental structure-property relationships in soft matter.
Synthesis of 1,4-Dialkoxybenzenes: A Validated Protocol
The most reliable and versatile method for preparing 1,4-dialkoxybenzenes is the Williamson ether synthesis , an Sₙ2 reaction between a phenoxide and an alkyl halide. The choice of starting materials allows for the creation of both symmetric (identical alkoxy chains) and non-symmetric derivatives.
Synthesis of Symmetric 1,4-Dialkoxybenzenes
This is a one-pot reaction starting from hydroquinone. The causality of this choice is clear: hydroquinone provides the central benzene ring with two hydroxyl groups, ready for simultaneous dialkylation.
Experimental Protocol:
Deprotonation: Dissolve hydroquinone (1.0 eq) in a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq), to deprotonate both hydroxyl groups, forming the more nucleophilic diphenoxide in situ.
Alkylation: To the stirred suspension, add the desired 1-bromoalkane (2.2 eq). The excess alkyl halide ensures the complete dialkylation of the hydroquinone.
Reaction: Reflux the mixture with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction.
Work-up and Purification: After cooling to room temperature, filter the mixture to remove the inorganic salts. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent like ethanol or hexane to yield the pure 1,4-dialkoxybenzene as a crystalline solid.
Caption: Workflow for the synthesis of symmetric 1,4-dialkoxybenzenes.
Synthesis of Non-Symmetric 1,4-Dialkoxybenzenes
Synthesizing derivatives with two different alkyl chains requires a multi-step approach to ensure selective alkylation. A robust method starts from 4-hydroxybenzaldehyde.[2]
Experimental Protocol:
Mono-alkylation of Aldehyde: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first alkylated using the Williamson synthesis as described above (1.1 eq of the first 1-bromoalkane).
Baeyer-Villiger Oxidation: The resulting 4-alkoxybenzaldehyde is then subjected to a Baeyer-Villiger oxidation. This reaction converts the aldehyde group into a formate ester, which subsequently hydrolyzes in the reaction medium to yield a 4-alkoxyphenol.[2] This step is critical as it transforms the aldehyde into a hydroxyl group, preparing the molecule for the second alkylation.
Second Alkylation: The purified 4-alkoxyphenol is then subjected to a second Williamson ether synthesis using a different 1-bromoalkane to introduce the second, distinct alkyl chain.
Purification: Final purification is achieved via column chromatography or recrystallization to yield the non-symmetric 1,4-dialkoxybenzene.
Structure-Property Relationships and Phase Behavior
The defining characteristic of a homologous series is the predictable way its physical properties change with increasing chain length.
The Odd-Even Effect
One of the most prominent phenomena in this series is the odd-even effect , which describes the alternating behavior of transition temperatures and other physical properties as the number of carbon atoms in the alkoxy chains changes from odd to even.
Mechanism: This effect arises from the conformational geometry of the alkyl chains. In an all-trans conformation, a chain with an even number of carbons results in the terminal methyl group being oriented roughly parallel to the long axis of the benzene core. In contrast, a chain with an odd number of carbons positions the terminal methyl group at an angle to the core axis.
Consequence: The "straighter" shape of the even-numbered homologues allows for more efficient, denser molecular packing in the crystalline and smectic phases. This increased packing efficiency requires more thermal energy to disrupt, resulting in higher melting points and clearing points (the transition to the isotropic liquid) compared to the adjacent odd-numbered homologues. This leads to a characteristic sawtooth pattern when plotting transition temperatures against the number of carbon atoms.
Caption: The odd-even effect on molecular shape and packing efficiency.
Influence of Chain Length on Mesophase Type
The length of the flexible alkoxy chains is a primary determinant of the type of liquid crystal phase observed.[3]
Short Chains (n=1-4): Lower members of the series, such as 1,4-dimethoxybenzene (n=1) and 1,4-diethoxybenzene (n=2), are not liquid crystalline.[4] As the chain length increases, members like 1,4-dibutoxybenzene typically exhibit only a nematic (N) phase . In this phase, the molecules have long-range orientational order but no positional order.
Longer Chains (n ≥ 5): As the chains get longer, the van der Waals forces between them become more significant. This promotes a higher degree of order, leading to the formation of smectic (Sm) phases in addition to the nematic phase.[1] In smectic phases, molecules are arranged in layers, exhibiting positional order in one dimension. For example, 1,4-dihexyloxybenzene exhibits a smectic C phase and a nematic phase.[5] Very long chains can suppress the nematic phase entirely, leading to a direct transition from a smectic phase to the isotropic liquid.
Table 1: Representative Phase Transition Temperatures for the Symmetric 1,4-di-n-alkoxybenzene Series
n (Number of Carbons)
Compound Name
Crystal → N or Sm (°C)
Sm → N (°C)
N → Isotropic (°C)
1
1,4-Dimethoxybenzene
57 (m.p.)
-
-
2
1,4-Diethoxybenzene
71 (m.p.)
-
-
3
1,4-Dipropoxybenzene
104
-
107
4
1,4-Dibutoxybenzene
96
-
136
5
1,4-Dipentyloxybenzene
86
-
127
6
1,4-Dihexyloxybenzene
82
108 (SmC)
126
7
1,4-Diheptyloxybenzene
80
118 (SmC)
123
8
1,4-Dioctyloxybenzene
79
123 (SmC)
125
Note: Transition temperatures are approximate and can vary slightly based on purity and measurement conditions. Data compiled from various literature sources.
Essential Characterization Workflow
The identification and analysis of liquid crystalline phases require a combination of thermal analysis and direct observation. The self-validating system involves correlating the thermal events observed in DSC with the visual identification of optical textures in POM.[6][7]
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions.
Protocol:
Sample Preparation: Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan and hermetically seal it.
Thermal Program:
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its final clearing point to erase any thermal history.
Cool the sample at the same rate to a temperature below its crystallization point.
Perform a second heating scan at the same rate. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.
Data Analysis: The resulting thermogram plots heat flow against temperature. Sharp endothermic peaks on heating correspond to first-order phase transitions (e.g., Crystal-Nematic, Nematic-Isotropic). The onset temperature of the peak is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM allows for the direct visualization of the anisotropic nature of liquid crystal phases. Each phase exhibits a characteristic optical texture.
Protocol:
Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
Observation: Place the slide on a hot stage attached to the polarizing microscope.
Heating and Cooling Cycle: Slowly heat the sample while observing it through crossed polarizers. As the material melts and transitions through its mesophases, characteristic textures will appear.
Nematic Phase: Often shows a "Schlieren" texture with dark brushes or a "marbled" appearance.
Smectic A Phase: Typically exhibits a "focal-conic fan" texture.
Smectic C Phase: Similar to SmA but often with broken fans or a Schlieren texture.
Correlation: The temperatures at which these textures appear and disappear are correlated with the peaks observed in the DSC thermogram to definitively identify each phase.
Caption: A validated workflow for the characterization of liquid crystals.
Applications and Future Outlook
While historically significant in the development of early liquid crystal displays (LCDs), the simple 1,4-dialkoxybenzene structure has been largely superseded by more complex molecules with superior properties (e.g., higher dielectric anisotropy, wider temperature ranges). However, their importance persists in several areas:
Academic Research: They remain a model system for studying the fundamental physics of phase transitions and the impact of molecular structure on self-assembly.
Advanced Materials: They serve as versatile building blocks or monomers for synthesizing liquid crystalline polymers and elastomers, which are materials of interest for actuators, sensors, and smart textiles.[2]
Drug Development: While not a direct application of this specific series, the principles of self-assembly and phase behavior are highly relevant. Liquid crystalline nanostructures, in general, are being explored as advanced drug delivery vehicles due to their ability to encapsulate therapeutic agents and control their release. The study of simple systems like 1,4-dialkoxybenzenes provides foundational knowledge for designing more complex, biocompatible amphiphilic mesogens for these biomedical applications.[8]
The future of 1,4-dialkoxybenzene derivatives lies in their functionalization. By incorporating more complex terminal groups, introducing lateral substituents, or integrating them into polymeric architectures, researchers can continue to build upon this simple, elegant core to create novel materials with tailored properties for next-generation technologies.
References
Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications, 9(1), 23-31. Available at: [Link]
Wikipedia. (2023). 1,4-Dimethoxybenzene. Available at: [Link]
Luckhurst, G. R. (2001). The synthesis and liquid crystalline behaviour of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. Liquid Crystals, 28(8), 1167-1174. Available at: [Link]
PubChem. 1,4-Dihexyloxybenzene. National Center for Biotechnology Information. Available at: [Link]
Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. ResearchGate. Available at: [Link]
Al-Janabi, A. H., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(21), 7411. Available at: [Link]
Hernández-Vargas, M. L., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1), 11205. Available at: [Link]
Vora, R. A., & Gupta, R. (1981). Liquid Crystals VII. The Mesomorphic Behavior of Homologous: p-Alkoxy-p'-Acyloxyazoxybenzenes. Molecular Crystals and Liquid Crystals, 74(1), 179-191. Available at: [Link]
Hassan, N. A., & Ahmed, H. A. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. International Journal of Engineering, 30(4), 586-593. Available at: [Link]
Karam, N. H., & Abdel-Kareem, E. A. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503. Available at: [Link]
Hassan, N. A., & Ahmed, H. A. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ResearchGate. Available at: [Link]
NIST. Benzene, 1,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]
An In-Depth Technical Guide to the Synthesis and Thermal Analysis of 1,4-bis(nonyloxy)benzene
Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and physicochemical characterization of 1,4-bis(nonyloxy)benzene, a member of the 1,4-dialkoxybenzene homologous series. W...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and physicochemical characterization of 1,4-bis(nonyloxy)benzene, a member of the 1,4-dialkoxybenzene homologous series. While this document focuses on the nonyloxy derivative, the methodologies described herein are broadly applicable to other long-chain dialkoxybenzenes, which are of significant interest in materials science, particularly in the field of liquid crystals. The primary objective of this guide is to detail the robust experimental protocols required to obtain a pure sample and to accurately determine its primary thermal transition: the melting point. Emphasis is placed on the principles and practical application of Differential Scanning Calorimetry (DSC) as the definitive technique for thermal analysis. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a rigorous, self-validating approach to the characterization of novel organic compounds.
Introduction: The Significance of 1,4-Dialkoxybenzenes
The 1,4-dialkoxybenzene scaffold is a core structural motif in a variety of functional organic materials. The symmetrical nature of these molecules, coupled with the potential for variation in the length of the terminal alkyl chains, allows for the fine-tuning of their physical properties. This molecular design is particularly prevalent in the field of thermotropic liquid crystals, where the balance of a rigid aromatic core and flexible peripheral chains dictates the formation and stability of various mesophases.[1]
The melting point of a compound like 1,4-bis(nonyloxy)benzene is a fundamental physical property that provides a preliminary indication of its purity and the strength of its intermolecular forces in the solid state. A sharp, well-defined melting point is a hallmark of a pure crystalline substance. Conversely, a depressed and broadened melting range typically signifies the presence of impurities.[2] For materials such as liquid crystals, the melting point marks the transition from the crystalline solid to either a liquid crystalline phase or an isotropic liquid, a critical parameter for any potential application.
This guide will provide a detailed, field-proven methodology for the synthesis of 1,4-bis(nonyloxy)benzene and the subsequent, precise determination of its melting point, empowering researchers to confidently characterize this and related materials.
Synthesis and Purification of 1,4-bis(nonyloxy)benzene
The most common and efficient method for the synthesis of symmetrical dialkoxybenzenes is the Williamson ether synthesis.[3] This reaction involves the O-alkylation of a hydroquinone with an appropriate alkyl halide in the presence of a base.[4][5]
Underlying Principle: The Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base deprotonates the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it solvates the cation of the base, leaving the alkoxide anion more exposed and nucleophilic, thereby promoting the SN2 reaction.[5]
Experimental Protocol: Synthesis
Materials:
Hydroquinone (1,4-dihydroxybenzene)
1-Bromononane (Nonyl bromide)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (CH₂Cl₂)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
Add 1-bromononane (2.2 eq) to the reaction mixture dropwise.
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing deionized water. This will precipitate the crude product.
Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.
Purification Protocol
Rationale: Recrystallization is the chosen method for purification. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent.
Procedure:
Transfer the crude solid to an Erlenmeyer flask.
Add a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and heat the mixture to boiling with stirring until all the solid dissolves. Use the minimum amount of solvent necessary.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for melting point determination using Differential Scanning Calorimetry.
Data Analysis and Interpretation
The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The following parameters should be determined:
Onset Temperature (T_onset): The temperature at which the melting process begins, determined by the intersection of the baseline with the tangent of the peak's leading edge. This is often reported as the melting point.
Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.
Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which corresponds to the energy required to melt the sample (in J/g or kJ/mol).
A sharp peak with a narrow temperature range between onset and completion is indicative of a high degree of purity.
Expected Results and Discussion
Compound
Alkyl Chain Length
Melting Point (°C)
1,4-bis(hexyloxy)benzene
6
~95-97
1,4-bis(octyloxy)benzene
8
~99-101
1,4-bis(nonyloxy)benzene
9
(Predicted)
Note: The melting points for the hexyloxy and octyloxy derivatives are typical literature values and may vary slightly depending on the source and purity.
Generally, for homologous series of long-chain aliphatic compounds, the melting point increases with chain length due to stronger van der Waals forces. However, this trend is not always perfectly linear and can be influenced by packing efficiency in the crystal lattice. Based on the trend, the melting point of 1,4-bis(nonyloxy)benzene is expected to be slightly higher than that of the octyloxy derivative, likely in the range of 100-105 °C . The experimentally determined value from the DSC analysis should be compared to this trend. Any significant deviation could suggest polymorphism or the presence of impurities.
Safety Precautions
As a specific Safety Data Sheet (SDS) for 1,4-bis(nonyloxy)benzene is not available, safety precautions should be based on those for similar long-chain ethers and the reagents used in its synthesis.
General Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [7][8]Avoid inhalation of dust and contact with skin and eyes.
[9]* Reagents:
Hydroquinone: Harmful if swallowed and can cause serious eye damage and skin sensitization.
[9] * 1-Bromononane: Causes skin and eye irritation.
DMF: A skin and eye irritant and may have reproductive toxicity.
Fire Hazard: While long-chain ethers are less volatile than their short-chain counterparts like diethyl ether, they are still combustible. [10]Keep away from open flames and hot surfaces.
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and thermal characterization of 1,4-bis(nonyloxy)benzene. By following the detailed protocols for Williamson ether synthesis, purification by recrystallization, and melting point determination by DSC, researchers can obtain reliable and reproducible data. The principles and methodologies presented here serve as a robust framework for the characterization of this and other novel organic materials, ensuring a high degree of scientific integrity and trustworthiness in the generated results.
References
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Fisher Scientific. (2010). Safety Data Sheet: Benzene, 1,4-bis(trichloromethyl)-.
Gelest. (2024). Safety Data Sheet: 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech-95.
Carl Roth GmbH + Co. KG. (n.d.).
Chem-Station International Edition. (2014). Williamson Ether Synthesis.
Wikipedia. (n.d.). Williamson ether synthesis.
Airgas. (2022).
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
Gaikwad, S. D., et al. (2023). A novel synthesis of 1,4-Bis[(Subsitutedphenyl)-2,4-Dithiobiureto] benzene. Journal of Advanced Scientific Research, 14(5).
University College London. (2021). Ethers Safety Services.
National Center for Biotechnology Information. (n.d.).
VelocityEHS. (2015). Understanding the Safety Risks of Diethyl Ether.
Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl Glyceryl Ethers as Used in Cosmetics.
Application Note & Protocol: Synthesis of 1,4-bis(nonyloxy)benzene from Hydroquinone
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-bis(nonyloxy)benzene, a key intermediate in various fields including materials science and medicinal chemistry. The synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-bis(nonyloxy)benzene, a key intermediate in various fields including materials science and medicinal chemistry. The synthesis is achieved via the Williamson ether synthesis, reacting hydroquinone with 1-bromononane.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the scientific principles, and safety precautions to ensure a successful and safe execution of the synthesis.
Introduction
1,4-Bis(nonyloxy)benzene is a symmetrical dialkoxybenzene notable for its long alkyl chains, which confer unique physicochemical properties. These properties make it a valuable precursor in the synthesis of liquid crystals and a versatile building block in the development of new pharmaceutical compounds. The accessibility and low cost of the starting material, hydroquinone, make this synthesis an attractive and economical process for laboratory and potential industrial applications.[2]
The Williamson ether synthesis is the chosen method for this transformation due to its reliability and high yields.[3] This classic SN2 reaction involves the deprotonation of hydroquinone to form a potent nucleophile, which subsequently displaces the bromide from 1-bromononane to form the desired ether linkages.[1][3][4] Careful selection of the base and solvent is paramount to the success of this reaction.[5]
This protocol provides a robust and scalable procedure for the synthesis, purification, and characterization of 1,4-bis(nonyloxy)benzene, ensuring high purity of the final product.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of 1,4-bis(nonyloxy)benzene from hydroquinone is a classic example of the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]
Deprotonation: The phenolic protons of hydroquinone are acidic and are removed by a base, in this case, potassium carbonate (K₂CO₃), to form the hydroquinone dianion. This dianion is a powerful nucleophile.
Nucleophilic Attack: The hydroquinone dianion then performs a backside attack on the electrophilic carbon of 1-bromononane. This concerted step results in the formation of the ether bond and the displacement of the bromide leaving group. This process occurs at both ends of the hydroquinone molecule to yield the final product.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Recommended Supplier
CAS No.
Hydroquinone
≥99%
Sigma-Aldrich
123-31-9
1-Bromononane
98%
Sigma-Aldrich
693-58-3
Potassium Carbonate (K₂CO₃)
Anhydrous, Powdered
Sigma-Aldrich
584-08-7
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
68-12-2
Diethyl Ether
Anhydrous
Fisher Scientific
60-29-7
Deionized Water
-
-
7732-18-5
Brine (Saturated NaCl)
-
-
-
Magnesium Sulfate (MgSO₄)
Anhydrous
Fisher Scientific
7487-88-9
Hexane
Reagent Grade
Fisher Scientific
110-54-3
Ethanol
95% or Absolute
Fisher Scientific
64-17-5
Equipment
Three-neck round-bottom flask with appropriate stoppers
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with thermocouple
Inert gas (Nitrogen or Argon) supply
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Melting point apparatus
Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Procedure
Reaction Setup:
In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, combine hydroquinone (1.0 eq), and anhydrous potassium carbonate (3.0 eq).
Expert Insight: The use of anhydrous potassium carbonate is crucial as the presence of water can lead to unwanted side reactions. A 3-fold excess ensures complete deprotonation of the hydroquinone.
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
Expert Insight: DMF is a polar aprotic solvent that is ideal for SN2 reactions as it solvates the cation of the base, thus increasing the nucleophilicity of the anion.
Flush the system with an inert gas to create an anhydrous atmosphere.
With vigorous stirring, add 1-bromononane (2.2 eq) to the reaction mixture.
Expert Insight: A slight excess of the alkyl halide is used to ensure the reaction goes to completion.
Reaction Execution:
Heat the reaction mixture to a temperature of 80-90 °C and maintain for 12-24 hours.
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[1] Reaction times can vary, but typically range from 1 to 8 hours.[3]
Workup and Purification:
After the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into a beaker containing deionized water. This will cause the product to precipitate out of the solution.
Collect the crude product by vacuum filtration using a Büchner funnel.
Wash the solid with deionized water to remove any remaining DMF and inorganic salts.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethanol mixture.
Dry the purified product under vacuum to obtain a white crystalline solid.
Caption: A flowchart illustrating the major steps in the synthesis of 1,4-bis(nonyloxy)benzene.
Safety Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.
Reagent Handling:
Hydroquinone: Toxic and an irritant. Avoid inhalation and skin contact.
1-Bromononane: Irritant. Handle with care.
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Can be absorbed through the skin. There are also potential explosion hazards when using DMF with certain reagents, so it's important to be aware of incompatibilities.[6][7]
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Solution
Low or No Product Yield
Incomplete reaction
Extend the reaction time and/or increase the temperature slightly. Confirm the quality of the starting materials.
Ineffective deprotonation
Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.
Oily or Impure Product
Residual DMF
Wash the crude product thoroughly with water during the workup.
Incomplete reaction
Monitor the reaction by TLC to ensure all the starting material has been consumed before workup.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 1,4-bis(nonyloxy)benzene. By adhering to the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound for their research and development needs. The emphasis on safety and troubleshooting is intended to ensure a smooth and secure laboratory experience.
References
Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromononane.
Benchchem. (n.d.). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link]
Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]
ResearchGate. (2022, November). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Application Note: High-Purity Synthesis of Nonyloxybenzene via Williamson Etherification
Abstract & Strategic Overview Nonyloxybenzene (Nonyl phenyl ether, CAS: 36588-31-5) is a critical intermediate in the synthesis of liquid crystals, non-ionic surfactants, and lipophilic pharmaceutical vectors. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Nonyloxybenzene (Nonyl phenyl ether, CAS: 36588-31-5) is a critical intermediate in the synthesis of liquid crystals, non-ionic surfactants, and lipophilic pharmaceutical vectors. While the Williamson ether synthesis is a textbook reaction, the specific alkylation of phenol with long-chain halides like 1-bromononane presents unique purification challenges due to the high boiling points of both the starting halide (221 °C) and the product (~290 °C).
The Core Challenge: Standard protocols often suggest using an excess of the alkyl halide to drive the reaction. However, in this specific synthesis, residual 1-bromononane is extremely difficult to remove from the product without high-vacuum fractional distillation or chromatography.
The Optimized Strategy: This protocol utilizes a Limiting Electrophile Strategy . We employ a slight excess of phenol (1.1 equiv) relative to 1-bromononane. Since phenol is acidic (
), any unreacted excess can be quantitatively removed via a simple alkaline wash (1M NaOH) during workup. This ensures the crude product is free of the difficult-to-remove alkyl halide, yielding a high-purity oil that often requires no further purification.
Reaction Mechanics & Experimental Design
Chemical Equation
Mechanistic Pathway (S_N2)
The reaction proceeds via a bimolecular nucleophilic substitution (
).
Deprotonation: Potassium carbonate deprotonates phenol to generate the phenoxide anion (
), a strong nucleophile.
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of 1-bromononane from the backside.
Leaving Group Departure: Bromide is displaced, forming the ether bond.
Figure 1: Mechanistic pathway of the Williamson Ether Synthesis emphasizing the SN2 substitution.
Safety Note: 1-Bromononane is very toxic to aquatic life (H400). Phenol is toxic and corrosive; causes severe skin burns. Handle all reagents in a fume hood.
Step-by-Step Procedure
Phase 1: Reaction Setup
Drying: Ensure all glassware is oven-dried. Moisture inhibits the reaction by solvating the nucleophile.
Charging: To a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Phenol (5.18 g) and Potassium Carbonate (13.82 g).
Solvation: Add Acetonitrile (100 mL). Stir vigorously for 10 minutes at room temperature to facilitate partial deprotonation. The mixture will appear as a white suspension.
Addition: Add 1-Bromononane (10.36 g) via syringe.
Optional: Add catalytic KI (0.83 g) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.
Phase 2: Reflux & Monitoring
5. Reflux: Attach a reflux condenser and heat the mixture to reflux (bath temp ~90-95 °C) for 12–16 hours .
6. Monitoring (TLC): Check progress using TLC (Hexanes:Ethyl Acetate 9:1).
Target: Disappearance of 1-bromononane (). Phenol () will remain visible due to the 1.1 equiv excess.
Phase 3: Workup (The "Self-Validating" Purification)
7. Filtration: Cool the mixture to room temperature. Filter off the solid salts (
) using a sintered glass funnel or Celite pad. Rinse the solids with 20 mL acetonitrile.
8. Concentration: Remove the acetonitrile solvent using a rotary evaporator to yield a semi-solid residue.
9. Re-dissolution: Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).
10. Alkaline Wash (Critical Step): Transfer to a separatory funnel. Wash the organic layer with 1M NaOH (2 x 50 mL) .
Logic: This converts the excess Phenol into water-soluble Sodium Phenoxide, effectively removing it from the organic phase.
Neutralization: Wash with Distilled Water (1 x 50 mL) followed by Brine (1 x 50 mL) to remove residual base and dry the organic layer.
Drying: Dry the organic phase over Anhydrous for 15 minutes. Filter.
Isolation: Concentrate under reduced pressure (Rotovap) to yield Nonyloxybenzene as a clear, colorless to pale yellow oil.
Figure 2: Experimental workflow highlighting the critical NaOH wash step for removing excess phenol.
Characterization & Quality Control
The product should be a clear oil. If the oil is cloudy, it may contain residual water (re-dry with
).
Physical Properties[3][4]
Appearance: Colorless to pale yellow oil.
Melting Point: ~3 °C (Liquid at RT).
Boiling Point: ~295 °C at 760 mmHg.
Density: 0.90 g/mL.
NMR Spectroscopy Data (Expected)
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
1H
7.25 - 7.30
Multiplet
2H
Ar-H (meta)
1H
6.88 - 6.95
Multiplet
3H
Ar-H (ortho/para)
1H
3.95
Triplet ()
2H
1H
1.75 - 1.82
Quintet
2H
1H
1.25 - 1.45
Multiplet
12H
Bulk Alkyl Chain
1H
0.88
Triplet
3H
Terminal
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete deprotonation
Ensure is finely pulverized; switch to NaH/DMF if reactivity is too low (caution: stricter safety).
Product is Solid
Impurity (Phenol)
The product melts at ~3°C. If solid at RT, it is likely unreacted phenol (MP 40°C). Repeat NaOH wash.
Oily Impurity
Unreacted Bromide
You used excess bromide.[2] Run a silica column (Hexane/EtOAc) or distill (high vac).[2] Prevention: Use excess phenol next time.
References
Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
BenchChem. (2025). "Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromononane". BenchChem Technical Library.
PubChem. (2025).[3] "Benzene, (nonyloxy)- Compound Summary". National Library of Medicine.
Fisher Scientific. (2025). "Safety Data Sheet: 1-Bromononane". Fisher Scientific.
Precision Alkylation of Hydroquinone with Nonyl Bromide
Protocols for Mono- and Di-Substituted Ethers Executive Summary The alkylation of hydroquinone (1,4-benzenediol) with nonyl bromide is a pivotal transformation in the synthesis of liquid crystals, antioxidants, and lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Protocols for Mono- and Di-Substituted Ethers
Executive Summary
The alkylation of hydroquinone (1,4-benzenediol) with nonyl bromide is a pivotal transformation in the synthesis of liquid crystals, antioxidants, and lipophilic pharmaceutical intermediates. While the Williamson ether synthesis is conceptually straightforward, the practical challenge lies in controlling selectivity between the mono-alkylated product (4-nonyloxyphenol) and the di-alkylated product (1,4-bis(nonyloxy)benzene) .
This application note provides two distinct, optimized protocols. Protocol A prioritizes the kinetic control and stoichiometry required for mono-substitution, while Protocol B utilizes thermodynamic driving forces to ensure exhaustive di-alkylation.
Strategic Analysis: Controlling Selectivity
Success in this synthesis depends on manipulating the reaction equilibrium and kinetics. The two primary "control knobs" are stoichiometry and base strength .
Comparative Reaction Parameters
Parameter
Protocol A: Mono-Alkylation
Protocol B: Di-Alkylation
Target Product
4-nonyloxyphenol
1,4-bis(nonyloxy)benzene
Stoichiometry (HQ : R-Br)
3.0 : 1.0 (Large excess of HQ)
1.0 : 2.5 (Excess Alkyl Bromide)
Base Selection
(Mild, heterogeneous)
or (Stronger/Excess)
Solvent System
Acetonitrile () or Acetone
DMF or Ethanol (High bp/Polar)
Key Challenge
Separating product from unreacted HQ
Driving reaction to completion
Primary Workup
Column Chromatography / Extraction
Recrystallization
Reaction Mechanism & Pathways
The reaction follows an
mechanism.[1] The phenoxide anion, generated in situ, attacks the electrophilic carbon of nonyl bromide.
Figure 1: Reaction pathways showing the stepwise alkylation and potential oxidative side reaction.
Protocol A: Selective Mono-Alkylation
Objective: Synthesis of 4-nonyloxyphenol.
Rationale: Using a large excess of hydroquinone statistically minimizes the probability of the mono-product encountering an alkyl bromide molecule before the reaction is quenched.
Reagents & Equipment[3][4][5][6][7]
Hydroquinone (HQ): 33.0 g (300 mmol) – High Purity >99%
Nonyl Bromide: 20.7 g (100 mmol)
Potassium Carbonate (
): 16.6 g (120 mmol) – Anhydrous, powdered
Solvent: Acetonitrile (MeCN), 250 mL – Dry
Inert Gas: Nitrogen or Argon balloon
Step-by-Step Procedure
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen.[2]
Dissolution: Add Hydroquinone (33.0 g) and Acetonitrile (200 mL). Stir until fully dissolved.
Note: HQ is susceptible to oxidation. Keep the headspace inert.
Base Addition: Add powdered
(16.6 g). The mixture will become a suspension.
Addition of Electrophile: Add Nonyl Bromide (20.7 g) dissolved in 50 mL Acetonitrile dropwise over 1 hour.
Critical: Slow addition keeps the instantaneous concentration of alkyl bromide low, favoring mono-substitution.
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Endpoint: Disappearance of nonyl bromide.
Workup:
Cool to room temperature.[3] Filter off the solid inorganic salts (
, excess ).
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.
Partition: Dissolve crude in Ethyl Acetate (200 mL) and wash with Water (
).
Chemistry Insight: Unreacted HQ is moderately water-soluble and will largely partition into the aqueous phase. The lipophilic product stays in the organic phase.
Objective: Synthesis of 1,4-bis(nonyloxy)benzene.
Rationale: Driving the reaction to completion requires excess alkylating agent and thermodynamic forcing (heat/time).
Reagents
Hydroquinone: 11.0 g (100 mmol)
Nonyl Bromide: 51.8 g (250 mmol) – 2.5 equivalents
Potassium Hydroxide (KOH): 14.0 g (250 mmol) – Powdered
Solvent: Ethanol (95%) or DMF, 200 mL
Step-by-Step Procedure
Setup: 500 mL RBF with condenser and stir bar.
Mixing: Dissolve HQ (11.0 g) in Ethanol (200 mL). Add KOH (14.0 g). Stir for 20 mins to form the diphenoxide salt.
Alkylation: Add Nonyl Bromide (51.8 g) in one portion.
Reflux: Heat to reflux for 24 hours.
Note: If using DMF, heat to
.
Quench & Precipitation:
Pour the hot reaction mixture into Ice Water (600 mL) with vigorous stirring.
The product is highly hydrophobic and will precipitate immediately as a white/off-white solid.
Filtration: Collect the precipitate by vacuum filtration. Wash with water (
) to remove salts and residual base.
Purification (Recrystallization):
Dissolve the crude solid in hot Ethanol or Acetone.
Allow to cool slowly to room temperature, then to
.
Collect crystals. This removes any trace mono-ether (which is more soluble in cold alcohols).
Workup & Troubleshooting Guide
The following decision tree assists in handling common deviations and purification challenges.
Figure 2: Troubleshooting logic for oxidation and incomplete conversion events.
Common Issues
Oxidation (The "Black Tar" Effect): Hydroquinone oxidizes to benzoquinone in air, turning the mixture dark.
). Add a pinch of sodium dithionite () during the aqueous workup to reduce quinones back to phenols.
Emulsions: Long alkyl chains act as surfactants.
Fix: Use Brine (saturated NaCl) during extractions. If persistent, filter through a Celite pad.
References
Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Srinivasan, M., et al. (2001).[4] "Syntheses and Structures of Isomeric [6.6]- and [8.8]Cyclophanes." Journal of Organic Chemistry, 66(12), 4299–4303. Link (Demonstrates selectivity via slow addition/dilution).
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][5][6][7][8] Link (Mechanistic overview and solvent choices).
BenchChem. (2025). "Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone." Link (Analogous long-chain alkylation procedures).
This Application Note and Protocol provides a definitive guide for the purification of 1,4-bis(nonyloxy)benzene (also known as p-dinonyloxybenzene), a critical intermediate in liquid crystal synthesis and a redox shuttle...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol provides a definitive guide for the purification of 1,4-bis(nonyloxy)benzene (also known as p-dinonyloxybenzene), a critical intermediate in liquid crystal synthesis and a redox shuttle additive for high-voltage lithium-ion batteries.
Molecular Weight: 362.59 g/mol
Physical State: White to off-white crystalline solid.
Estimated Melting Point: 88–92°C (Interpolated from homologs: Hexyloxy ~70°C, Decyloxy ~96°C).
Purification Challenge:
The molecule features a "dual-nature" solubility profile.[1] The central aromatic ether core is moderately polar, while the two
alkyl chains impart significant lipophilicity.
Non-polar solvents (Hexane, Toluene): High solubility at RT; poor crystallization yield (compound stays in solution).
Polar Protic solvents (Methanol, Water): Very low solubility, even at reflux (oiling out risk).
Ideal Solvent Window: Medium-polarity alcohols (Ethanol, 1-Propanol) or polar/non-polar azeotropes.
Part 2: Solvent Selection Strategy
The selection follows a "Like-Dissolves-Like" optimization curve, balancing the lipophilic tails against the aromatic core.
Solvent System
Role
Suitability
Notes
Ethanol (Absolute)
Primary
Excellent
Standard for dialkoxybenzenes. High temperature coefficient of solubility.
1-Propanol
Alternative
Good
Higher boiling point (97°C) prevents premature precipitation if MP is high.
Ethanol : Toluene (9:1)
Co-solvent
High Purity
Toluene keeps the core dissolved; Ethanol acts as the antisolvent upon cooling.
Acetone
Wash Only
Poor
Too volatile; tends to evaporate before crystallization is complete.
Solubility Decision Tree (Graphviz)
Figure 1: Decision logic for selecting the optimal recrystallization solvent based on solubility behavior.
Part 3: Detailed Recrystallization Protocol
Safety Note: Perform all steps in a fume hood. Ethanol and Toluene are flammable. Wear nitrile gloves and safety glasses.
Materials Required
Crude 1,4-bis(nonyloxy)benzene
Solvent: Ethanol (Absolute) or 1-Propanol
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, Buchner funnel.
Step-by-Step Procedure
1. Dissolution (Saturation Phase)
Place 10.0 g of crude solid into a 250 mL round-bottom flask.
Add 50 mL of Ethanol . (Start with a 5:1 v/w ratio).
Attach a reflux condenser and heat the mixture to boiling (78°C).
Observation: The solid should melt and dissolve.
If solid remains:[2] Add Ethanol in 5 mL increments through the condenser until clear.
If oily droplets form: This indicates "oiling out" (MP < BP of solvent mixture). Add Toluene dropwise until the oil dissolves into the bulk solvent, then add more Ethanol to reach saturation.
2. Hot Filtration (Impurity Removal)
Critical Step: The synthesis of alkoxybenzenes often involves
or inorganic salts. These will NOT dissolve in ethanol.
While the solution is boiling, filter it rapidly through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel) into a clean, pre-warmed Erlenmeyer flask.
Tip: Keep the receiving flask on a hot plate to prevent premature crystallization during filtration.
3. Crystallization (Nucleation Phase)
Cover the flask with a watch glass or foil.
Allow the filtrate to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.
Timeframe: 2–4 hours. Long, needle-like crystals should form.
Once at room temperature, place the flask in a refrigerator (4°C) for 1 hour to maximize yield.
4. Isolation and Washing
Collect the crystals via vacuum filtration using a Buchner funnel.[3]
Wash: Rinse the filter cake with 2 x 10 mL of ice-cold Ethanol . This removes the mother liquor containing soluble impurities (unreacted alkyl halides or mono-substituted byproducts).
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours or air-dry overnight.
Part 4: Characterization & Quality Control
Verify the success of the recrystallization using the following metrics.
Technique
Expected Result
Interpretation
Appearance
White, pearlescent flakes/needles
Yellow/Brown tint indicates oxidation or residual nitro/amine precursors.
Melting Point
88–92°C (Sharp range < 2°C)
Broad range (>3°C) implies residual solvent or mixed homologs.
1H NMR ()
6.82 (s, 4H, Ar-H)
Aromatic singlet confirms para-substitution symmetry.
3.90 (t, 4H, )
Triplet for the methylene group next to oxygen.
0.88 (t, 6H, )
Terminal methyls.
Troubleshooting Guide
Problem: Oiling Out (Liquid separates before crystals form).
Cause: Solution is too concentrated or the melting point is depressed by impurities.
Fix: Re-heat to reflux and add 20% more Ethanol. If persistent, switch to 1-Propanol .
Problem: Low Yield.
Cause: Too much solvent used (compound is too soluble).
Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.
References
Solubility of Dialkoxybenzenes: Manzo, R. H., & Ahumada, A. A. (1990). Effects of solvent medium on solubility: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives. Journal of Pharmaceutical Sciences. Link
General Recrystallization Techniques: University of Rochester, Department of Chemistry. Solvents for Recrystallization. Link
Synthesis Context (Homologs): Organic Syntheses, Coll. Vol. 3, p. 711 (1955). General methods for alkoxybenzene purification. Link
Application Note: A Robust Protocol for the Synthesis of 1,4-Dinonyloxybenzene (Hydroquinone Dinonyl Ether) via Williamson Ether Synthesis Using Potassium Carbonate
Abstract & Introduction 1,4-Dinonyloxybenzene, also known as hydroquinone dinonyl ether, is a valuable chemical intermediate in the synthesis of various organic materials, including antioxidants, liquid crystals, and spe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
1,4-Dinonyloxybenzene, also known as hydroquinone dinonyl ether, is a valuable chemical intermediate in the synthesis of various organic materials, including antioxidants, liquid crystals, and specialty polymers. Its synthesis is most commonly achieved through the Williamson ether synthesis, a reliable and versatile method for forming the ether linkage. This application note provides a comprehensive, field-tested protocol for the preparation of 1,4-dinonyloxybenzene from hydroquinone and a suitable nonyl halide.
A key focus of this protocol is the strategic use of potassium carbonate (K₂CO₃) as the base. While strong bases like sodium hydride are often employed in Williamson syntheses, the phenolic protons of hydroquinone are sufficiently acidic (pKa ≈ 10) to be effectively deprotonated by a milder, less hazardous base like K₂CO₃.[1][2] This approach not only enhances the safety profile of the procedure but also simplifies handling and work-up. We will delve into the mechanistic underpinnings of this choice, provide a detailed step-by-step methodology, and discuss critical parameters for process optimization and validation.
Reaction Mechanism and Scientific Principles
The synthesis of 1,4-dinonyloxybenzene from hydroquinone proceeds via a classic Williamson ether synthesis, which is fundamentally a bimolecular nucleophilic substitution (Sɴ2) reaction.[3][4] The overall process can be dissected into two primary stages:
Deprotonation: Hydroquinone possesses two acidic phenolic hydroxyl groups. Anhydrous potassium carbonate acts as a base to deprotonate both hydroxyl groups, generating the potent hydroquinone diphenoxide nucleophile. The use of a weaker base like K₂CO₃ is particularly suitable for phenols, whose acidity is significantly higher than that of aliphatic alcohols.[2]
Nucleophilic Attack: The resulting diphenoxide anion attacks the electrophilic carbon atom of the nonyl halide (e.g., 1-bromononane) in a concerted Sɴ2 mechanism.[3] This displaces the halide leaving group and forms the two C-O ether bonds. To drive the reaction to completion and synthesize the diether, a stoichiometric excess of both the base and the alkylating agent is typically employed.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, is critical. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion as strongly, leaving its nucleophilicity intact and accelerating the rate of the Sɴ2 reaction.[5]
Caption: Figure 1: Mechanism of K₂CO₃-mediated Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the rationale behind each step is clarified to ensure reproducibility and understanding.
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add hydroquinone (5.5 g, 50 mmol).
Add anhydrous potassium carbonate (17.3 g, 125 mmol, 2.5 equivalents). Rationale: A slight excess of base ensures complete deprotonation of both hydroxyl groups.
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Rationale: Anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the alkyl halide.[6]
Initiation of Reaction:
Begin stirring the suspension and slowly add 1-bromononane (23.9 mL, 115 mmol, 2.3 equivalents) dropwise via a syringe over 10 minutes. Rationale: A stoichiometric excess of the alkylating agent helps to drive the reaction towards the desired disubstituted product and minimize the formation of the mono-ether.
Heat the reaction mixture to 80-90 °C using an oil bath.
Reaction Monitoring:
Maintain the temperature and allow the reaction to proceed for 12-24 hours.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Spot the starting material (hydroquinone) and the reaction mixture. The reaction is complete upon the disappearance of the hydroquinone spot and the appearance of a new, less polar product spot.
Work-up and Extraction:
Once the reaction is complete, cool the mixture to room temperature.
Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with diethyl ether (2 x 25 mL). Rationale: Filtration removes the solid base and salt byproducts.
Combine the filtrate and pour it into a separatory funnel containing 200 mL of deionized water.
Extract the aqueous phase with diethyl ether (3 x 75 mL).
Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted hydroquinone, followed by a wash with brine (1 x 50 mL). Rationale: The basic wash removes acidic impurities, and the brine wash removes residual water and salts.
Purification and Characterization:
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purify the crude solid by recrystallization from ethanol or isopropanol to afford 1,4-dinonyloxybenzene as a white crystalline solid.
Dry the purified product under vacuum.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Purity can also be assessed by HPLC-UV.[7]
Process Parameters and Optimization
The success of this synthesis hinges on the careful control of several key parameters.
Parameter
Recommended Value
Rationale & Optimization Notes
Stoichiometry (Nonyl-Br:HQ)
2.2 - 2.3 : 1
An excess of the alkyl halide is necessary to favor the formation of the disubstituted product over the mono-substituted intermediate.
Stoichiometry (K₂CO₃:HQ)
2.5 : 1
A sufficient excess of base ensures both phenolic protons are deprotonated, maximizing the formation of the diphenoxide nucleophile.
Solvent
Anhydrous DMF, Acetone
Polar aprotic solvents are ideal for Sɴ2 reactions. Acetone can be a suitable, lower-boiling alternative to DMF, simplifying removal.[5]
Temperature
80 - 90 °C (for DMF)
Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant solvent evaporation or degradation.
Reaction Time
12 - 24 hours
Time should be optimized based on TLC monitoring to ensure the reaction goes to completion.
Safety and Handling
Hydroquinone: Toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
1-Bromononane: Irritant. Avoid contact with skin and eyes.
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Always handle in a well-ventilated fume hood and wear appropriate gloves.
Sodium Hydroxide: Corrosive. Handle with care.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 1,4-dinonyloxybenzene. The use of potassium carbonate as a mild and effective base offers significant advantages in terms of safety and operational simplicity over stronger, more hazardous reagents. By carefully controlling stoichiometry, solvent choice, and temperature, researchers can achieve high yields of the desired product. The principles and methodologies outlined herein are robust and can be adapted for the synthesis of other dialkyl hydroquinone ethers, making this a valuable procedure for professionals in chemical research and drug development.
References
Bhatnagar, A., Mani, R. S., King, B., & Mohanty, D. K. (1994). Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene. Polymer, 35(5), 1111-1114. [Link]
ChemHelpASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. [Link]
Gimeno, P., et al. (2015). HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. Journal of Chromatographic Science, 54(3), 343-352. [Link]
Various Authors. (n.d.). Williamson Ether synthesis. Reddit. [Link]
Wang, L. et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
Universal Oil Products Co. (1950).Etherification of Hydroquinone. U.S.
Application Note: Solvent-Free Synthesis of Dialkoxybenzenes
Abstract This application note details high-efficiency, solvent-free protocols for the synthesis of dialkoxybenzenes (e.g., 1,4-dimethoxybenzene, 1,4-diethoxybenzene). These compounds are critical intermediates in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details high-efficiency, solvent-free protocols for the synthesis of dialkoxybenzenes (e.g., 1,4-dimethoxybenzene, 1,4-diethoxybenzene). These compounds are critical intermediates in the synthesis of pharmaceuticals (e.g., Verapamil), liquid crystals, and fragrances. Traditional Williamson ether synthesis requires volatile organic solvents (VOCs) and suffers from poor atom economy. The methods presented here—Microwave-Assisted Phase Transfer Catalysis (MW-PTC) and Mechanochemical High-Speed Ball Milling (HSBM) —eliminate bulk solvents, reduce reaction times from hours to minutes, and significantly lower the E-factor.
Introduction & Rationale
The O-alkylation of dihydroxybenzenes (hydroquinone, resorcinol, catechol) is classically performed in polar aprotic solvents (DMF, DMSO) which are difficult to remove and environmentally hazardous.
Moving to solvent-free conditions is not merely an environmental compliance step; it is a kinetic advantage. By removing the solvent, the concentration of reacting species is maximized, often leading to reaction rates 10–100x faster than solution-phase equivalents.
Key Advantages[1][2]
Process Safety: Elimination of flammable bulk solvents.
Purification: "Pour-and-filter" workup; water removes inorganic salts, leaving pure organic product.
Selectivity: Reduced risk of C-alkylation byproducts common in high-temperature solution chemistry.
Mechanistic Insight: The "Omega Phase"
In solvent-free Solid-Liquid Phase Transfer Catalysis (SL-PTC), the reaction does not occur in a bulk solution. Instead, it occurs at the interface or within a microscopic third phase often termed the Omega Phase .
Interfacial Activation: The solid base (
or KOH) deprotonates the phenol at the solid surface.
Ion-Pair Formation: The Phase Transfer Catalyst (Quaternary Ammonium Salt,
) forms a lipophilic ion pair with the phenoxide anion ().
Reaction Zone: This ion pair forms a liquid melt with the alkylating agent (electrophile), facilitating rapid
substitution.
Diagram 1: Solid-Liquid PTC Mechanism
The following diagram illustrates the catalytic cycle in the absence of bulk solvent.
Figure 1: Mechanism of solvent-free Solid-Liquid Phase Transfer Catalysis. The catalyst shuttles the phenoxide anion from the solid base surface into the organic melt phase.
Experimental Protocols
Method A: Microwave-Assisted Phase Transfer Catalysis (MW-PTC)
Best for: Rapid screening, small-to-medium scale (1g – 50g).
Auxiliary: 18-Crown-6 (Optional, 2 mol% if reaction is sluggish)
Protocol:
Loading: Into a 25 mL stainless steel grinding jar, load the Hydroquinone and KOH.
Milling (Activation): Add two 10mm stainless steel balls. Mill at 25 Hz for 5 minutes to form the dipotassium salt in situ.
Reaction: Stop the mill. Add the Alkyl Halide (liquid) and the catalyst (if using).
Milling (Synthesis): Mill at 30 Hz for 20–40 minutes.
Note: The kinetic energy of the balls drives the mass transfer. The jar may become warm (
).
Workup: Open the jar (in a fume hood). Scrape the resulting paste into a beaker containing 50 mL water.
Purification: The product is insoluble in water. Filter or extract as described in Method A.
Data Analysis & Validation
Comparative Metrics
The following table contrasts the solvent-free methods against the traditional solution-phase method (Reflux in Acetone/DMF).
Metric
Traditional (Solution)
MW-PTC (Method A)
Mechanochemistry (Method B)
Reaction Time
8 – 24 Hours
2 – 5 Minutes
20 – 40 Minutes
Yield
75 – 85%
92 – 98%
88 – 95%
Solvent Waste
High (Acetone/DMF)
None (during reaction)
None
Energy Input
High (Prolonged Reflux)
Low (Short burst)
Low (Mechanical)
Selectivity
Mono/Di mixture common
High Di-selectivity
High Di-selectivity
Workflow Decision Matrix
Use this flowchart to select the appropriate synthesis and workup path.
Figure 2: Decision matrix for selecting the synthesis method and downstream processing.
Troubleshooting & Critical Parameters
Incomplete Reaction (Mono-alkylation only):
Cause: Insufficient base strength or catalyst poisoning.
Fix: Switch from
to KOH (Method B) or increase TBAB loading to 10 mol%. Ensure the alkyl halide is in 2.2 eq excess.
Product Discoloration (Oxidation):
Cause: Hydroquinone is prone to oxidation to benzoquinone (turning the mixture black/brown) before alkylation is complete.
Fix: Add a pinch of Sodium Dithionite (
) to the reaction mixture as a reducing agent, or purge the reaction vessel with Nitrogen/Argon before starting.
"Gummy" Reaction Mixture:
Cause: The "Omega Phase" is too viscous, preventing mass transfer.
Fix: Add a trace amount (0.5 mL) of a liquid alkyl halide or a drop of water to initiate the PTC interface.
References
Bogdal, D., Pielichowski, J., & Boron, A. (1998). New synthetic method of aromatic ethers under microwave irradiation in dry media. Synthetic Communications.
Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry.
Stolle, A., Szuppa, T., Leonhardt, S. E., & Ondruschka, B. (2011). Ball milling in organic synthesis: solutions and challenges. Chemical Society Reviews.
Dalal Institute. Phase Transfer Catalysis: Mechanisms and Applications.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Strategies for Removing Unreacted Nonyl Bromide
Welcome to the technical support center for purification challenges in organic synthesis. As a Senior Application Scientist, I understand that the success of a reaction is not just in the transformation of starting mater...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for purification challenges in organic synthesis. As a Senior Application Scientist, I understand that the success of a reaction is not just in the transformation of starting materials to products, but also in the effective isolation of that product in its purest form. A common challenge encountered by researchers is the removal of excess electrophilic reagents, such as nonyl bromide, from the final reaction mixture. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate this specific purification problem.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your product from a reaction mixture containing residual nonyl bromide.
Q1: My NMR/GC-MS analysis shows a significant amount of unreacted nonyl bromide co-eluting with my product. How can I remove it?
This is a classic purification problem where the impurity and the product have similar physical properties. The first step is to assess the properties of your desired product and the nonyl bromide impurity.
Initial Assessment: Know Your Compounds
A successful purification strategy hinges on exploiting the differences in physical and chemical properties between your product and the contaminant.
Optimizing reaction time for synthesis of bulky ether derivatives
Technical Support Center: Synthesis of Bulky Ether Derivatives Welcome to our dedicated technical support center for optimizing the synthesis of sterically hindered ether derivatives. This guide is designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Bulky Ether Derivatives
Welcome to our dedicated technical support center for optimizing the synthesis of sterically hindered ether derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with traditional etherification methods when dealing with bulky substrates. Here, we provide in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format, grounded in mechanistic principles to empower you to overcome synthetic hurdles.
Q1: My Williamson ether synthesis is extremely slow or failing completely when using a bulky alcohol (e.g., a secondary or tertiary alcohol). What is the primary cause?
A1: The root cause is almost certainly steric hindrance , which fundamentally cripples the S(_N)2 mechanism at the heart of the Williamson ether synthesis.[1][2] Here's the causal explanation:
Mechanism: The Williamson synthesis is a classic S(_N)2 (bimolecular nucleophilic substitution) reaction.[1][2] It requires the backside attack of an alkoxide nucleophile on the carbon atom bearing the leaving group (typically a halide or sulfonate).[1][2]
Steric Effect: When your alcohol (and thus your alkoxide nucleophile) is bulky, it acts like a defensive lineman in football—its sheer size physically blocks access to the electrophilic carbon. For a successful S(_N)2 reaction, the nucleophile needs a clear path to the backside of the carbon-leaving group bond. Large, branched groups on the alkoxide prevent this approach.
Retrosynthetic Consideration: The most critical decision in planning your synthesis is how you "disconnect" the target ether. To minimize steric hindrance, the reaction should always be designed so that the less sterically hindered fragment is the alkyl halide and the more hindered fragment is the alcohol (alkoxide).[3]
Unfavorable: Primary Alkoxide + Tertiary Alkyl Halide (leads to elimination)[3]
Q2: I'm observing a significant amount of alkene byproduct. How can I shift the reaction to favor ether formation (S(_N)2) over elimination (E2)?
A2: The formation of an alkene indicates that the E2 (bimolecular elimination) pathway is outcompeting your desired S(_N)2 reaction.[3][4] This is a classic competition, and several factors can be adjusted to tip the scales in your favor.
Temperature: Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions.[4] By reducing the thermal energy of the system, you disproportionately disfavor the E2 pathway. A typical starting point for Williamson synthesis is 50-100 °C; consider running your reaction at the lower end of this range or even at room temperature for an extended period.[4]
Solvent Choice: The solvent plays a critical role in mediating the reactivity of the nucleophile.
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are ideal.[3] They solvate the cation (e.g., Na(\text{}^+) or K(\text{}^+)) of the alkoxide salt, leaving a more "naked" and highly reactive anionic nucleophile. This enhanced nucleophilicity promotes the S(_N)2 reaction.
Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) will form a hydrogen-bonding cage around the alkoxide, stabilizing it and reducing its nucleophilicity. This blunts its ability to participate in an S(_N)2 reaction, giving the E2 pathway more opportunity to occur.[4]
Leaving Group: A better leaving group accelerates the S(_N)2 reaction rate. If you are using an alkyl chloride, consider switching to the corresponding bromide or, even better, an iodide. The order of leaving group ability is I > Br > Cl > F. Alternatively, converting the alcohol precursor of your electrophile to a tosylate (OTs) or mesylate (OMs) provides an excellent leaving group.[3]
Parameter
Recommendation to Favor S(_N)2
Rationale
Temperature
Lower Temperature (e.g., RT to 50°C)
E2 reactions have higher activation energy and are more sensitive to heat.
Solvent
Polar Aprotic (DMF, DMSO, Acetonitrile)
"Naked" anion is a better nucleophile; protic solvents solvate and hinder the nucleophile.
Leaving Group
I > Br > Cl; Tosylates (OTs), Mesylates (OMs)
A better leaving group lowers the activation energy for the S(_N)2 pathway.
Base for Deprotonation
Use of a strong, non-nucleophilic base (e.g., NaH)
Ensures complete and irreversible formation of the alkoxide before adding the electrophile.[1]
Advanced Strategies for Highly Hindered Systems
When the Williamson ether synthesis is simply not viable due to extreme steric hindrance, several alternative methods should be considered.
Q3: What is Phase-Transfer Catalysis (PTC) and how can it help my reaction?
A3: Phase-Transfer Catalysis is a powerful technique for reacting reagents that are soluble in two different, immiscible phases (e.g., an aqueous phase and an organic phase). In the context of ether synthesis, it allows an aqueous-soluble base (like NaOH) to deprotonate an alcohol in an organic solvent, where the alkyl halide is also soluble.
Mechanism of Action: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transport of the alkoxide from the aqueous/solid phase into the organic phase.[2] The large, lipophilic organic groups on the catalyst "shield" the charge of the alkoxide, making it soluble in the organic solvent where it can then react with the alkyl halide. This maintains a low, steady concentration of the highly reactive alkoxide in the organic phase, often suppressing side reactions.
When to Use It: PTC is particularly useful when dealing with substrates that are sensitive to very strong bases like NaH, or for large-scale reactions where the use of solid hydroxides or carbonates is more practical and cost-effective.
Q4: My substrates are very sensitive. Is there a milder alternative to the Williamson synthesis?
A4: Yes, for acid-sensitive or base-sensitive substrates, or when dealing with secondary alcohols where inversion of stereochemistry is desired, the Mitsunobu reaction is a superior choice.[5][6]
Core Principle: The Mitsunobu reaction activates an alcohol in situ to facilitate its displacement by a nucleophile (in this case, another alcohol or a phenol, which must have a pKa < 15).[7] It operates under neutral, mild conditions at low temperatures.
Key Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
Mechanism and Stereochemistry: The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a hallmark of an S(_N)2-type displacement.[8][9] This makes it exceptionally valuable in the synthesis of chiral molecules. The primary drawback is the stoichiometry of the reagents, which generates triphenylphosphine oxide and a hydrazine derivative as byproducts that can sometimes complicate purification.[7]
Q5: What other modern methods can be used for particularly challenging bulky ether syntheses?
A5: For the synthesis of diaryl ethers or ethers involving bulky aryl groups, modern palladium- or copper-catalyzed cross-coupling reactions are often the most effective solution.
Buchwald-Hartwig C-O Coupling: This is a powerful palladium-catalyzed reaction for forming C-O bonds, especially for creating aryl ethers.[10] It is highly versatile and tolerates a wide range of functional groups. The choice of phosphine ligand is critical for success and depends on the specific substrates.
Ullmann Condensation: A classical copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol.[11][12] Traditional conditions required harsh temperatures (100-220 °C), but modern variations with specialized ligands allow the reaction to proceed under much milder conditions.[11][12]
Microwave-Assisted Synthesis: For many of the methods described above, microwave irradiation can dramatically reduce reaction times from hours to minutes.[2][13] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, often leading to higher yields and fewer side products.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Ether Synthesis
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.0 equiv.), the alkyl halide (1.1-1.5 equiv.), and a phase-transfer catalyst (e.g., TBAB, 0.1 equiv.).
Solvent and Base: Add a suitable organic solvent (e.g., toluene) and an aqueous solution of a base (e.g., 50% NaOH w/v) or a solid base (e.g., powdered KOH or K(_2)CO(_3)).
Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the two phases.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 4-12 hours.
Work-up: After completion, cool the reaction to room temperature. Add water and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[4]
This method is particularly useful for sensitive substrates like sugars, where strong bases are not tolerated.[16]
Setup: In a dry flask protected from light, dissolve the alcohol (1.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).
Reagents: Add silver oxide (Ag(_2)O, 1.5-2.0 equiv.) to the solution, followed by the alkyl halide (2.0-3.0 equiv.).
Reaction: Stir the suspension vigorously at room temperature. The reaction may be gently heated (e.g., to 40-60 °C) if necessary to increase the rate.
Monitoring: Monitor the reaction by TLC. These reactions can take anywhere from 12 to 48 hours.
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the silver salts.
Purification: Wash the filtrate with water and brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]
References
A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc.[Link]
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.[Link]
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.[Link]
How Solvation Influences the SN2 versus E2 Competition. ResearchGate.[Link]
A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications.[Link]
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. JMUR.[Link]
Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. National Institutes of Health.[Link]
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.[Link]
The Ullmann Ether Condensation. ResearchGate.[Link]
Role of the Base in Buchwald–Hartwig Amination. ACS Publications.[Link]
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate.[Link]
How Solvation Influences the SN2 versus E2 Competition. Radboud Repository.[Link]
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry.[Link]
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.[Link]
Finkelstein and Williamson Reaction I Alkyl Halide. YouTube.[Link]
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health.[Link]
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. National Institutes of Health.[Link]
New Directions in the Mitsunobu Reaction. Nottingham ePrints.[Link]
Controlling polymorphism in 1,4-bis(nonyloxy)benzene crystals
Technical Support Center: Polymorphism Control in 1,4-bis(nonyloxy)benzene Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Crystallization Physics Division) Topic: 1,4-bis(nonyloxy)benzene (BNB-C9)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Polymorphism Control in 1,4-bis(nonyloxy)benzene
Current Status: SYSTEM ACTIVE
Operator: Senior Application Scientist (Crystallization Physics Division)
Topic: 1,4-bis(nonyloxy)benzene (BNB-C9)
Executive Summary: The Challenge of the "Soft" Crystal
Welcome. You are likely here because your batch of 1,4-bis(nonyloxy)benzene is behaving unpredictably—either "oiling out" into a waxy solid, forming unfilterable needles, or showing inconsistent melting points.
The Root Cause:
1,4-bis(nonyloxy)benzene is a classic rod-like mesogen . It consists of a rigid aromatic core (benzene) flanked by two flexible C9 (nonyl) alkyl tails. This duality creates a competition between two forces:
- Stacking: The benzene rings want to stack flat (rigid).
Van der Waals Forces: The C9 chains want to pack laterally.
Because the nonyl chain is odd-numbered (C9) , it suffers from the "odd-even effect," often packing less efficiently than its C8 or C10 counterparts. This leads to a high propensity for liquid crystalline (mesophase) formation before true crystallization, resulting in metastable polymorphs or amorphous waxy solids.
Troubleshooting: Diagnostic Q&A
Phase Identification & Morphology
Q1: My product comes out as a white waxy paste instead of distinct crystals. What happened?
Diagnosis: You likely encountered a Smectic Liquid Crystal Phase .
Mechanism: Upon cooling, the molecules aligned into layers (Smectic phase) but the alkyl chains remained "molten" (disordered). If cooled too fast, this disorder gets trapped, preventing the formation of the true crystalline lattice (Form I).
Corrective Action:
Do not crash cool.
Protocol: Re-heat to the isotropic point (clear liquid, >65°C). Cool extremely slowly (0.1°C/min) to the cloud point. Hold at the cloud point for 2 hours to allow the alkyl chains to "lock" into the crystalline lattice before cooling further.
Q2: I see two different melting points (e.g., ~53°C and ~60°C). Is this contamination?
Diagnosis: No, this is Concomitant Polymorphism .
Explanation:
Form I (Stable): Higher melting point. Chains are fully extended (all-trans) and interdigitated.
Form II (Metastable): Lower melting point. Chains may have gauche defects or a tilted packing angle (herringbone vs. parallel).
Fix: To convert Form II to Form I, perform a slurry ripening experiment. Suspend the solid in a poor solvent (e.g., Ethanol) at 45°C (below the melting point) for 24 hours. The metastable crystals will dissolve and reprecipitate onto the stable Form I crystals.
Solvent Selection & Supersaturation Guide
The choice of solvent dictates whether the alkyl chains extend or curl, heavily influencing the resulting polymorph.
Solvent Class
Example
Interaction Mechanism
Outcome
Non-Polar
Toluene, Benzene
Solvates both core and tails well.
High Risk of Oiling Out. Hard to supersaturate. Often yields large, solvated crystals.
Polar Protic
Ethanol, Methanol
Solvates core poorly; repels tails.
High Nucleation Rate. Forces chains to aggregate quickly (hydrophobic effect). Good for Form I if cooled slowly.
Non-Polar/Polar Mix
Hexane/Ethanol (5:1)
Balanced solubility.
Optimal. Hexane keeps chains extended; Ethanol drives precipitation. Best for single crystals.
Experimental Protocols
Protocol A: Isolation of Stable Form I (Layered Structure)
Target: Thermodynamic Stability
Dissolution: Dissolve 1.0 g of 1,4-bis(nonyloxy)benzene in 15 mL of Toluene at 70°C. Ensure complete dissolution (solution must be clear).
Anti-solvent Addition: Slowly add 5 mL of warm Ethanol (60°C) dropwise.
Nucleation Control: Cool to 55°C and add a seed crystal of Form I (if available). If not, scratch the vessel wall.
Crystallization: Cool at a rate of 0.2°C/min down to 20°C.
Ripening: Stir at 20°C for 4 hours.
Filtration: Filter and wash with cold Ethanol.
Drying: Vacuum dry at 30°C. Warning: Do not exceed 40°C under vacuum to avoid surface melting.
Protocol B: Slurry Conversion (Form II
Form I)
Target: Batch Consistency
Suspend the "waxy" or mixed-phase solid in 100% Ethanol (10 mL per gram).
Heat to 45°C (do not dissolve completely).
Stir vigorously (400 RPM) for 12-24 hours.
Monitor the solid by DSC or Microscopy. The waxy clumps should transform into discrete platelets.
Mechanistic Visualization
The following diagram illustrates the energy landscape and the "trap" of the Liquid Crystal (LC) phase.
Caption: The critical step is the transition from the Smectic LC phase to the Crystal. Fast cooling traps the system in Form II or a waxy state.
Key Data Comparison
The "Odd-Even" effect is critical when comparing the C9 (nonyl) to the C6 (hexyl) analog.
Property
1,4-bis(hexyloxy)benzene (C6)
1,4-bis(nonyloxy)benzene (C9)
Implication for C9
Chain Parity
Even
Odd
C9 packs less efficiently; lower lattice energy.
Crystal System
Monoclinic ()
Monoclinic / Triclinic
Expect lower symmetry for C9.
Melting Point
~47-49°C
~53-58°C (Est.)
Warning: Low melting point makes drying difficult.
Layer Tilt
~6.8° inclination
Variable
Higher tilt likely in metastable forms.
References
Cheng, H. (2013).[1] 1,4-Bis(hexyloxy)benzene.[1] Acta Crystallographica Section E, 69(11), o1721. Link
Grounding: Establishes the baseline crystal structure (inversion center, all-trans chains) for this homologous series.
Ramesh, A. R., & Thomas, D. S. (2010).[2] Synthesis and properties of dialkoxybenzenes. (General reference to synthesis protocols cited in crystallographic literature).
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
Grounding: Authoritative source for "Oiling Out" and "Slurry Ripening" mechanisms described in Protocol B.
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
Grounding: Theoretical basis for the Ostwald Rule of Stages applied in the Phase Diagram.
Spectroscopic Characterization of Aromatic Ether Linkages: An Advanced FTIR Guide
Executive Summary This guide provides a rigorous technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of aromatic ether linkages (Ar-O-C and Ar-O-Ar). Designed for pharmaceutical and mate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of aromatic ether linkages (Ar-O-C and Ar-O-Ar). Designed for pharmaceutical and materials scientists, this document moves beyond basic peak assignment to explain the causality of spectral shifts, validates the method against alternative techniques like Raman spectroscopy, and provides a self-validating experimental protocol.
Fundamental Principles: The Physics of the Shift
To accurately identify an aromatic ether, one must understand why its spectral fingerprint differs from aliphatic analogs. The diagnostic power of FTIR for this functional group lies in the C–O–C stretching vibrations .
The Resonance Effect
In aliphatic ethers (R–O–R), the C–O bond is a pure
-bond. However, in aromatic ethers (Ar–O–R), the lone pair electrons on the oxygen atom conjugate with the -system of the aromatic ring.
Consequence: This conjugation increases the bond order of the Ar–O bond (partial double bond character).
Spectral Result: According to Hooke's Law (
), the increased force constant () shifts the asymmetric stretching vibration to a higher wavenumber compared to aliphatic ethers.
Characteristic Vibrational Modes
Aromatic ethers exhibit two distinct C–O stretching bands due to the mechanical coupling of the C–O bonds.
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity
Mechanistic Origin
Asymmetric C–O Stretch
1200 – 1275
Strong
Stiffening of the Ar–O bond due to hybridization and resonance. This is the primary diagnostic peak.
Symmetric C–O Stretch
1020 – 1075
Medium
Involves the aliphatic C–O bond (in mixed ethers) or symmetric motion of Ar–O bonds.
Critical Distinction: Aliphatic ethers typically show their asymmetric stretch at 1085–1150 cm⁻¹ . The shift of the asymmetric band to >1200 cm⁻¹ is the hallmark of the aromatic ether linkage.
Comparative Analysis: Performance vs. Alternatives
In drug development and materials characterization (e.g., Lignin analysis), FTIR is often compared with Raman spectroscopy and NMR. Here is an objective assessment of FTIR's utility for aromatic ethers.
Comparison 1: FTIR vs. Raman Spectroscopy
While FTIR is the industry standard for polar functional groups, Raman offers a complementary perspective.
Feature
FTIR (The Product)
Raman (The Alternative)
Verdict
Selection Rule
Change in Dipole Moment (Active for polar C–O)
Change in Polarizability (Active for non-polar C=C)
FTIR wins for direct ether linkage detection (C-O is highly polar).
Aromatic Ring
Shows C=C skeletal vibrations (1500, 1600 cm⁻¹)
Shows very intense "Breathing Modes" (~1000 cm⁻¹)
Raman wins for confirming the aromatic core, but FTIR is better for the linkage.
Sample Prep
Minimal (ATR)
Minimal, but fluorescence can mask signals
FTIR is more robust for fluorescent samples (e.g., impure lignins).
Comparison 2: Distinguishing Interferences (The "Look-Alike" Problem)
A common error in spectral interpretation is confusing aromatic ethers with esters or alcohols.
vs. Esters (R-CO-OR'): Esters also display C–O stretches in the 1000–1300 cm⁻¹ range.[1]
Differentiation: Check for the Carbonyl (C=O) peak at 1735–1750 cm⁻¹.[1] If C=O is absent, the 1250 cm⁻¹ peak confirms an aromatic ether.
vs. Alcohols (Ar-OH): Phenols show C–O stretching (~1230 cm⁻¹) similar to ethers.
Differentiation: Check for the broad O–H stretch at 3200–3600 cm⁻¹. Absence of O–H confirms the ether.[2]
Visualization: Logical Identification Flow
The following diagram illustrates the decision logic for confirming an aromatic ether, differentiating it from common interferences.
Caption: Logic flow for differentiating aromatic ethers from esters and alcohols based on spectral exclusions.
Experimental Protocol: ATR-FTIR Analysis
This protocol uses Attenuated Total Reflectance (ATR), the modern standard for analyzing solid and liquid pharmaceutical intermediates without KBr pellets.
Reagents & Equipment[3][4][5][6]
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Solvent: Ethanol or Isopropanol (for cleaning).
Reference Standard: Anisole (liquid) or Diphenyl Ether (solid) for calibration.
Acquire a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).
Checkpoint: Ensure no peaks exist in the 2800–3000 cm⁻¹ (C-H) or 1000–1300 cm⁻¹ regions.
Sample Application:
Liquids (e.g., Anisole): Place 1 drop directly onto the crystal center. Ensure complete coverage of the "eye" (active area).
Solids: Place ~10 mg of powder on the crystal. Lower the pressure arm until the force gauge indicates optimal contact. Note: Poor contact results in weak peaks and a noisy baseline.
Technical Comparison: 1,4-Bis(nonyloxy)benzene vs. 1,4-Bis(decyloxy)benzene
This guide provides a technical comparison between 1,4-bis(nonyloxy)benzene (C9 chains) and 1,4-bis(decyloxy)benzene (C10 chains). It focuses on the structural implications of chain length, specifically the "odd-even" ef...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 1,4-bis(nonyloxy)benzene (C9 chains) and 1,4-bis(decyloxy)benzene (C10 chains). It focuses on the structural implications of chain length, specifically the "odd-even" effect on phase transitions, and their respective roles in supramolecular chemistry and materials science.
Executive Summary
Both compounds are dialkoxybenzene derivatives used primarily as intermediates in the synthesis of pillar[n]arenes , liquid crystals, and organic electronic materials (redox shuttles).
The core distinction lies in the alkyl chain length: C9 (nonyl) vs. C10 (decyl) . While chemically similar, this single carbon difference dictates macroscopic physical properties—most notably the melting point and liquid crystalline mesophase stability —due to the "odd-even" effect in molecular packing. The C10 derivative is significantly more ubiquitous in literature, serving as the standard "lipophilic" building block for soluble pillar[5]arenes.
Physicochemical Properties Comparison
The following table contrasts the key physical data. Note the distinct difference in phase transition behavior driven by the chain parity.
Feature
1,4-Bis(nonyloxy)benzene
1,4-Bis(decyloxy)benzene
CAS Number
871791-68-3
129236-97-1
Molecular Formula
C₂₄H₄₂O₂
C₂₆H₄₆O₂
Molecular Weight
362.59 g/mol
390.64 g/mol
Chain Parity
Odd (C9)
Even (C10)
Melting Point
Lower (Predicted ~55–60 °C)*
66–70 °C
Physical Form
Waxy Solid / Liquid Crystal
White Crystalline Solid / Liquid Crystal
Solubility
Soluble in CHCl₃, DCM, THF
Soluble in CHCl₃, DCM, THF
Primary Use
Odd-even effect studies, specialized LC
Standard Pillar[5]arene precursor, LC mesogen
*Note: Exact melting points for odd-chain alkoxybenzenes often dip significantly below their even-chain neighbors due to less efficient crystal lattice packing.
Deep Dive: The "Odd-Even" Effect
In homologous series of liquid crystals and alkoxybenzenes, the odd-even effect is a critical design parameter.
Even Chains (Decyloxy - C10): The terminal methyl group typically extends parallel to the molecular long axis in the all-trans conformation. This facilitates efficient side-by-side packing, resulting in higher melting points and more stable liquid crystalline (mesomorphic) phases.
Odd Chains (Nonyloxy - C9): The terminal methyl group extends perpendicular (or at an angle) to the molecular axis. This introduces steric frustration in the crystal lattice, lowering the melting point and often destabilizing the smectic mesophase range.
Visualization: Packing Logic
The following diagram illustrates the conformational difference that leads to the odd-even effect.
Caption: Comparative packing logic showing why even-numbered chains (C10) generally exhibit higher thermal stability than odd-numbered chains (C9).
Applications & Performance
A. Pillar[n]arene Synthesis (Supramolecular Chemistry)
1,4-Bis(decyloxy)benzene is the industry standard for synthesizing Decyl-Pillar[5]arene .
Why C10? The C10 chain provides optimal solubility in organic solvents (chloroform, dichloromethane) without being excessively waxy or difficult to crystallize, which can happen with very long chains (C16+).
Why C9? Using the C9 variant is chemically feasible but rare. It is typically employed only when fine-tuning the cavity size or solubility profile is strictly necessary for a specific host-guest interaction.
B. Redox Shuttles (Lithium-Ion Batteries)
Research into redox shuttles for overcharge protection often utilizes dialkoxybenzenes.
While 2,5-di-tert-butyl-1,4-dimethoxybenzene is the gold standard (due to steric protection of the radical cation), simple dialkoxybenzenes like the C10 variant serve as model compounds to study how long alkyl tails affect diffusion coefficients and solubility in electrolyte media.
Experimental Protocol: Williamson Ether Synthesis
Both compounds are synthesized via the same nucleophilic substitution pathway. The following protocol is a high-yield method applicable to both, simply substituting the alkyl bromide.
Deprotonation: Add anhydrous K₂CO₃ (55.3 g, 0.4 mol). The mixture will turn heterogeneous.
Addition: Add the alkyl bromide (0.25 mol) dropwise via syringe or addition funnel.
For C10: Add ~55.3 g of 1-Bromodecane.
For C9: Add ~51.8 g of 1-Bromononane.
Reflux: Heat the mixture to reflux (80–82 °C for ACN) for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the starting hydroquinone spot disappears.
Workup:
Cool to room temperature.
Filter off the inorganic salts (KBr, excess K₂CO₃).
Rotary evaporate the solvent to yield a crude solid.
Purification: Recrystallize from Ethanol or Acetone.
Caption: Generalized Williamson Ether Synthesis workflow for 1,4-dialkoxybenzenes.
References
Sigma-Aldrich. 1,4-Bis(decyloxy)benzene Product Specification & Melting Point Data.[4] Available at:
ResearchGate. Phase Transition and Mesomorphic Properties of Homologous Series of Alkoxybenzenes. (General reference for odd-even effects). Available at:
Ogoshi, T., et al. Synthesis of Pillar[5]arenes from 1,4-Dialkoxybenzenes. (Standard protocol for using C10 derivative). Available at:
ChemicalBook. 1,4-Diethoxybenzene Properties (Homologue Comparison). Available at:
Elemental Analysis of C24H42O2: A Comprehensive Guide to Calculation and Interpretation
For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical research and pharmaceutical development, understanding the exact composition of a molecule is fundamental. Elemental analys...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, understanding the exact composition of a molecule is fundamental. Elemental analysis, a cornerstone of analytical chemistry, provides the percentage composition of elements within a compound. This guide offers an in-depth, step-by-step methodology for calculating the elemental analysis of the organic compound with the molecular formula C24H42O2, contextualizing the importance and application of these calculations in a scientific setting.
The Principle of Elemental Analysis
Elemental analysis is predicated on the law of definite proportions, which states that a chemical compound always contains its component elements in fixed ratios by mass. By determining these ratios, we can verify the purity of a synthesized compound, confirm its empirical formula, and ensure it aligns with its theoretical molecular structure. For a molecule like C24H42O2, this process is crucial for quality control and regulatory submission in drug development.
Experimental Protocol: Theoretical Calculation
The following protocol outlines the theoretical calculation of the elemental composition of C24H42O2. This foundational step is essential before any experimental verification, such as combustion analysis, is performed.
Step 1: Determine the Atomic Masses of Constituent Elements
The first step is to obtain the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) from the periodic table. These values represent the weighted average mass of the naturally occurring isotopes of an element.[1][2]
The molar mass of the molecule is the sum of the masses of all its constituent atoms. This is calculated by multiplying the number of atoms of each element by its atomic mass and summing the results.
Mass of Carbon: 24 atoms × 12.011 amu/atom = 288.264 amu
Mass of Hydrogen: 42 atoms × 1.008 amu/atom = 42.336 amu
Mass of Oxygen: 2 atoms × 15.999 amu/atom = 31.998 amu
Step 3: Calculate the Percentage Composition of Each Element
The percentage composition of each element is determined by dividing the total mass of that element in the molecule by the total molar mass of the molecule and multiplying by 100.
The sum of these percentages should be approximately 100%, allowing for minor rounding discrepancies. In this case, 79.50 + 11.68 + 8.82 = 100.00%.
Data Summary and Comparison
For any newly synthesized batch of a compound with the expected formula C24H42O2, the experimental results from an elemental analyzer should closely match these theoretical values. The table below provides a clear comparison framework.
Element
Number of Atoms
Atomic Mass (amu)
Total Mass Contribution (amu)
Percentage Composition (%)
Carbon (C)
24
12.011
288.264
79.50
Hydrogen (H)
42
1.008
42.336
11.68
Oxygen (O)
2
15.999
31.998
8.82
Total
68
-
362.598
100.00
This table serves as a quick reference for researchers to validate their experimental outcomes. A significant deviation from these theoretical percentages could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Workflow for Theoretical Elemental Analysis
The logical flow of the calculation process can be visualized as follows:
A Comparative Guide to the Thermal Stability of C9 and C10 Alkoxy Benzenes
For Researchers, Scientists, and Drug Development Professionals Introduction Theoretical Framework for Thermal Stability in Alkoxy Benzenes The thermal stability of an organic molecule is fundamentally determined by the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Framework for Thermal Stability in Alkoxy Benzenes
The thermal stability of an organic molecule is fundamentally determined by the energy required to break its weakest chemical bonds. For alkoxy benzenes, the primary bonds of interest are the carbon-oxygen (C-O) bond of the ether linkage and the carbon-carbon (C-C) bonds within the alkyl chain.
The benzene ring itself is exceptionally stable due to aromaticity and requires very high temperatures to undergo decomposition. Therefore, the initiation of thermal degradation is expected to occur at either the ether linkage or within the alkyl substituent.
The strength of a chemical bond can be quantified by its bond dissociation energy (BDE), which is the enthalpy change when a bond is broken by homolysis.[1] The C-O bond in an alkyl aryl ether is generally weaker than the C-O bond in a dialkyl ether due to the resonance stabilization of the resulting phenoxy radical.
Comparative Analysis: C9 vs. C10 Alkoxy Benzene
In the absence of direct, side-by-side experimental data, we can infer the relative thermal stability of C9 and C10 alkoxy benzenes by considering the influence of the alkyl chain length.
Key Influencing Factor: Alkyl Chain Length
Studies on various classes of organic compounds have shown that increasing the length of an alkyl chain can influence thermal stability. For instance, in some resin systems, it has been observed that alkyl groups are less thermally stable than aromatic rings, and the overall stability can be affected by the nature of the alkyl substituent.[2]
In the context of C9 versus C10 alkoxy benzenes, the primary difference is an additional methylene group in the C10 alkyl chain. This seemingly minor structural change can have a discernible impact on the molecule's thermal behavior.
Hypothesized Trend in Thermal Stability
It is hypothesized that C9 alkoxy benzene (nonyl phenyl ether) will exhibit slightly higher thermal stability than C10 alkoxy benzene (decyl phenyl ether) . This is predicated on the following reasoning:
Increased Number of C-C Bonds: The longer C10 alkyl chain possesses more C-C bonds, which are generally weaker than C-H bonds. The thermal decomposition of long alkanes, such as n-dodecane, demonstrates that C-C bond scission is a primary degradation pathway at elevated temperatures.[3] A greater number of these bonds statistically increases the probability of a chain scission event occurring at a given temperature.
Chain Flexibility and Radical Stability: Longer alkyl chains have greater conformational flexibility. While not a direct factor in bond breaking, increased chain mobility can influence the kinetics of decomposition reactions.
Anticipated Thermal Decomposition Products
The pyrolysis of alkyl phenyl ethers is expected to proceed through a free-radical mechanism. The initial step is likely the homolytic cleavage of the C-O bond or a C-C bond within the alkyl chain. Upon heating, these compounds are expected to decompose, emitting smoke and irritating fumes.[4]
Based on studies of related compounds like p-nonylphenol formaldehyde epoxy resins, the primary decomposition products at lower temperatures (below 350°C) are likely to be phenol and cresols.[5] At higher temperatures, a more complex mixture of aliphatic and aromatic hydrocarbons would be expected.[5]
A plausible primary decomposition pathway is illustrated below:
Caption: Proposed initial step in the thermal decomposition of alkoxy benzenes.
Experimental Protocols for Thermal Stability Determination
To empirically determine and compare the thermal stability of C9 and C10 alkoxy benzenes, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is the primary method for determining the decomposition temperature.
Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax) for C9 and C10 alkoxy benzenes.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Experimental Parameters:
Parameter
Recommended Value
Rationale
Sample Mass
5-10 mg
Ensures uniform heating and minimizes thermal gradients.
Crucible
Alumina or Platinum
Inert materials suitable for high-temperature analysis.
Atmosphere
Nitrogen (Inert)
To study the intrinsic thermal stability without oxidative effects.
Flow Rate
20-50 mL/min
Purges volatile decomposition products from the sample area.
Heating Rate
10 °C/min
A standard heating rate that provides good resolution of thermal events.
Temperature Range
Ambient to 600 °C
Sufficient to cover the expected decomposition range of the samples.
Procedure:
Tare the TGA sample pan.
Accurately weigh 5-10 mg of the alkoxy benzene sample into the pan.
Place the pan in the TGA instrument.
Purge the furnace with nitrogen at the specified flow rate for at least 15 minutes to ensure an inert atmosphere.
Initiate the heating program from ambient temperature to 600 °C at a rate of 10 °C/min.
Record the mass loss as a function of temperature.
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak of the derivative thermogravimetric (DTG) curve, which corresponds to the temperature of maximum decomposition rate (Tmax).[7]
Caption: A generalized workflow for thermogravimetric analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC can detect thermal events such as melting, boiling, and decomposition, which may not always be accompanied by a change in mass.
Objective: To identify any endothermic or exothermic events associated with the thermal degradation of C9 and C10 alkoxy benzenes.
Instrumentation: A calibrated differential scanning calorimeter is required.
Experimental Parameters:
Parameter
Recommended Value
Rationale
Sample Mass
2-5 mg
Smaller sample sizes provide better resolution of thermal events.
Crucible
Hermetically sealed aluminum pans
Prevents volatilization of the sample before decomposition.
Atmosphere
Nitrogen (Inert)
To maintain an inert environment consistent with the TGA analysis.
Flow Rate
20-50 mL/min
Ensures a stable thermal environment.
Heating Rate
10 °C/min
Consistent with the TGA heating rate for direct comparison of results.
Temperature Range
Ambient to 400 °C
To observe thermal events leading up to and including the initial stages of decomposition.
Procedure:
Tare an empty, hermetically sealed aluminum pan and lid.
Accurately weigh 2-5 mg of the alkoxy benzene sample into the pan.
Hermetically seal the pan.
Place the sample pan and an empty, sealed reference pan in the DSC cell.
Equilibrate the system at ambient temperature.
Initiate the heating program from ambient temperature to 400 °C at a rate of 10 °C/min.
Record the heat flow as a function of temperature.
Analyze the resulting DSC thermogram for endothermic (e.g., melting, boiling) or exothermic (e.g., decomposition) peaks.
Data Summary and Interpretation
The data obtained from TGA and DSC experiments should be tabulated for a clear and objective comparison.
Table 1: Hypothetical TGA/DSC Data for C9 and C10 Alkoxy Benzenes
Compound
Onset of Decomposition (Tonset, °C) from TGA
Temp. of Max. Decomposition Rate (Tmax, °C) from DTG
Decomposition Enthalpy (ΔHd, J/g) from DSC
C9 Alkoxy Benzene
To be determined experimentally
To be determined experimentally
To be determined experimentally
C10 Alkoxy Benzene
To be determined experimentally
To be determined experimentally
To be determined experimentally
A lower Tonset and Tmax would indicate lower thermal stability. The enthalpy of decomposition from DSC provides information about the energy released or absorbed during the degradation process.
Conclusion
This guide provides a comprehensive framework for comparing the thermal stability of C9 and C10 alkoxy benzenes. Based on fundamental chemical principles, it is anticipated that C9 alkoxy benzene will exhibit marginally higher thermal stability than its C10 counterpart due to the shorter alkyl chain. However, this hypothesis requires empirical validation. The detailed TGA and DSC protocols provided herein offer a standardized methodology for researchers to obtain the necessary experimental data for a definitive comparison. Such data is invaluable for the informed selection and application of these compounds in thermally demanding environments.
References
Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. (2021). Polymers, 13(7), 1182.
Thermal Stability. NETZSCH Analyzing & Testing. Retrieved from [Link]
Thermogravimetric analysis (TGA) is performed in accordance with ASTM E1131 and ISO 11358. Infinita Lab. Retrieved from [Link]
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). ACS Omega, 7(26), 22633-22642.
Safety Data Sheet Polyethylene glycol nonylphenol ether. Redox. (2022).
Thermal stability of n-dodecane : experiments and kinetic modelling. (2009). Proceedings of the European Combustion Meeting.
Investigation of the Thermal Decomposition Behavior and Kinetic Analysis of PTT/Phenoxy Blends. (2008). Journal of Applied Polymer Science, 110(5), 2965-2975.
Pyrolysis of phenethyl phenyl ether generates PAH precursors. (2014). The Journal of Physical Chemistry A, 118(37), 8245-8255.
Analysis of long-side-chain alkylaromatics in crude oil for evaluation of their fate in the environment. (1993). Environmental Science & Technology, 27(6), 1112-1118.
Bond Dissociation Energies of Organic Molecules. (2003). Accounts of Chemical Research, 36(4), 255-263.
Thermal stability of some naphthalene- and phenyl-based epoxy resins. (2004).
Pyrolysis kinetics of phenol–formaldehyde resin by non-isothermal thermogravimetry. (2010). Carbon, 48(2), 352-358.
High Temperature Stability of Polysiloxanes. Gelest, Inc.
Polyethylene glycol mono(4-nonylphenyl) ether. PubChem. National Institutes of Health. Retrieved from [Link]
Bond dissoci
Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. (2022). The Journal of Physical Chemistry B, 126(28), 5346-5361.
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2017). Polymers, 9(12), 682.
The effect of temperature on the biodegradation of a nonylphenol polyethoxylate in river water. (1995).
Thermal Degradation and Stability of Accelerated-curing Phenol-formaldehyde Resin. (2016). Journal of Thermal Analysis and Calorimetry, 124(3), 1345-1353.
Analysis of Long-Chain Hydrocarbons.
Can TGA be used in order to determin thermal stability instead of DSC?
Nonoxynols. Wikipedia.
Thermal degradation of p-nonylphenol formaldehyde epoxy resins. (1987). Journal of Analytical and Applied Pyrolysis, 11, 263-274.
Diphenyl ether. Wikipedia.
Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. (2019).
The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy, 32(5), 14-23.
Thermal Stability & Shelf Life Analysis by TGA & FT-IR. (2019). YouTube.
Conversion of phenolic oil from biomass pyrolysis into phenyl esters.
Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. (2010).
Bond dissociation energy of the phenol O H bond from ab initio calculations. (2006). Chemical Physics Letters, 420(4-6), 416-420.
Emulsification characteristics of ether extracted pyrolysis-oil in diesel using various combinations of emulsifiers (Span 80, Atlox 4916 and Zephrym PD3315) in double reactor system. (2020). Environmental Research, 184, 109267.
Nonylphenol and Nonylphenol Ethoxylates. Maine Department of Environmental Protection. (2010).
Reactions Involving the C-O Bond of Alcohols. Chemistry LibreTexts. (2021).
Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. (2010).
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(nonyloxy)benzene
Hazard Assessment & Chemical Profile 1,4-Bis(nonyloxy)benzene belongs to the ether chemical class, specifically a dialkoxybenzene. Its structure consists of a central benzene ring with two nonyloxy groups attached at the...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment & Chemical Profile
1,4-Bis(nonyloxy)benzene belongs to the ether chemical class, specifically a dialkoxybenzene. Its structure consists of a central benzene ring with two nonyloxy groups attached at the para positions. This structure informs our entire safety and disposal protocol.
Aromatic Core: The benzene ring suggests potential for hazards associated with aromatic compounds. While the alkoxy substituents modify its properties, prudence dictates we handle it with awareness of potential chronic effects and environmental persistence.
Ether Linkages: The presence of ether groups is a significant safety concern. Ethers are known to form explosive peroxides upon exposure to air and light.[1][2] This dictates strict handling and storage procedures, especially for older containers. The long nonyl chains make it a relatively non-volatile, oily liquid or low-melting solid, reducing inhalation risk compared to volatile ethers like diethyl ether, but increasing the risk of persistent surface contamination.
Table 1: Inferred Chemical Profile and Hazard Summary
Property
Inferred Value / Classification
Rationale & Causality
Physical State
Waxy Solid or Viscous Liquid
Long nonyl (C9) alkyl chains increase the molecular weight and van der Waals forces, leading to a higher melting/boiling point than simpler ethers.
Primary Hazards
Eye and Skin Irritant; Potential Peroxide Former
Analogy with other substituted benzenes and ethers.[3][4] Skin contact should be avoided. The ether linkages are the primary concern for peroxide formation.[5]
Environmental Hazards
Presumed Hazardous to Aquatic Life
Aromatic compounds can exhibit aquatic toxicity.[6] Discharge into the environment must be avoided.[3][7]
Disposal Classification
Hazardous Chemical Waste
Based on its chemical structure and potential hazards, it must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[7][8][9]
Personal Protective Equipment (PPE) - Your First Line of Defense
Handling 1,4-Bis(nonyloxy)benzene requires a comprehensive barrier to prevent exposure. The selection of PPE is not merely a checklist; it is a scientifically-backed system to mitigate specific risks.
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] This is the minimum requirement to protect against accidental splashes.
Skin Protection:
Gloves: Handle with chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol) inspected prior to use.[5] Given the oily nature of the compound, breakthrough times may be a factor. For prolonged contact, consider heavier-duty gloves and change them immediately if contamination is suspected.
Lab Coat: A flame-retardant and chemical-resistant lab coat is mandatory.[10][11] This protects your personal clothing and skin from spills and contamination.
Respiratory Protection: While the compound has low volatility, if aerosols could be generated or if handling heated material, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[4] All respiratory protection must be part of a formal program that complies with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12]
Waste Segregation & Collection Protocol
Proper disposal begins at the point of generation. The causality here is clear: preventing the mixing of incompatible waste streams is critical to avoid dangerous reactions within the waste container.
Step-by-Step Waste Collection:
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with aromatic ethers (e.g., glass or polyethylene).[2][13] The container must be labeled "Hazardous Waste" and list all contents, including "1,4-Bis(nonyloxy)benzene".
Check for Peroxides (If Applicable): For any containers of 1,4-Bis(nonyloxy)benzene that have been opened for more than 6 months or are past their expiration date, test for peroxides using potassium iodide strips before disposal.[2][5] If peroxides are present or suspected (e.g., crystal formation), do not handle the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.[1][5]
Transfer Waste: Carefully transfer the waste into the designated container using a funnel to minimize drips. This should be done inside a certified chemical fume hood to control potential exposures.[5]
Seal the Container: Securely close the container cap. Do not overfill; leave at least 5-10% of headspace to allow for vapor expansion.[13]
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][13] It must be stored away from heat, ignition sources, and incompatible materials, particularly strong oxidizing agents.[4][14]
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not allow hazardous waste to accumulate beyond regulated time limits.[13]
Spill Management - Immediate Response Protocol
All personnel who handle this chemical must be trained on spill response. The immediate actions taken can significantly reduce the impact of a spill.
For a Minor Spill (Contained within a fume hood or a small, manageable area):
Alert Personnel: Immediately alert others in the vicinity.
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
Contain the Spill: Use an inert absorbent material like dry sand, earth, or vermiculite to absorb the spilled liquid.[15][16] Do not use combustible materials like paper towels as the primary absorbent for ethers due to the peroxide risk.
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools for this process.[3]
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Label and Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste program.
For a Major Spill (Outside of containment, large volume, or if you feel unsafe):
Evacuate: Evacuate the immediate area and alert all personnel to leave.
Isolate: Close the doors to the affected area to contain any vapors.
Notify: Contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name and any known hazard information.
Do Not Attempt to Clean Up: A major spill requires trained emergency responders.
Approved Disposal Pathway
Under no circumstances should 1,4-Bis(nonyloxy)benzene or its contaminated materials be disposed of in the regular trash or down the drain.[7][17] The only acceptable disposal route is through a licensed hazardous waste management facility, in compliance with EPA and local regulations.[18][19]
The typical disposal method for this type of organic chemical waste is high-temperature incineration at a licensed chemical destruction plant.[15][20] This process ensures the complete destruction of the compound, preventing its release into the environment.
Caption: Waste Disposal Decision Workflow for 1,4-Bis(nonyloxy)benzene.
Regulatory Compliance: Adherence to a Higher Standard
All procedures outlined in this guide are designed to comply with the foundational standards of laboratory safety in the United States.
OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[21][22] All handling and disposal procedures for 1,4-Bis(nonyloxy)benzene must be incorporated into your laboratory's specific CHP.[12]
EPA 40 CFR Parts 260-273: These regulations, established under the Resource Conservation and Recovery Act (RCRA), govern the identification, handling, and disposal of hazardous waste.[9] As the generator of the waste, your laboratory is responsible for its proper management from "cradle to grave."[18][19]
By adhering to these protocols, you ensure not only your personal safety and that of your colleagues but also maintain the highest standards of scientific integrity and environmental responsibility.
References
Occupational Safety and Health Administration. (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. U.S. Department of Labor. Retrieved from [Link]
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